Pyronaridine has been investigated for the treatment of Malaria.
Pyronaridine is a natural product found in Acronychia pubescens with data available.
Pyronaridine is a benzonaphthyridine derivative, with antimalarial and potential antiviral activities. Upon administration, pyronaridine inhibits the formation of beta-hematin, which results in the accumulation of toxic heme within the parasite. In addition, pyronaridine inhibits glutathione-dependent degradation of hematin. This promotes hematin-induced lysis of red blood cells (RBCs), resulting in parasite death. Pyronaridine also exhibits antiviral activity against some viruses in vitro, including Ebola (EBOV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) viruses.
Pyronaridine
CAS No.: 74847-35-1
VCID: VC0540753
Molecular Formula: C29H32ClN5O2
Molecular Weight: 518.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Pyronaridine is a benzonaphthyridine derivative that has been used as an antimalarial agent for several decades. It was first synthesized in 1970 and has been in clinical use in China since the 1980s . Pyronaridine is primarily indicated for the treatment of acute malaria caused by Plasmodium falciparum or Plasmodium vivax, particularly in areas with low rates of infection and resistance to artemisinin . Mechanism of ActionPyronaridine acts as a blood schizonticide, exerting its antimalarial activity by inhibiting the formation of haemozoin pigment in the parasite's digestive vacuole. This mechanism is similar to that of other quinine-type antimalarial drugs . By preventing haemozoin formation, pyronaridine disrupts the parasite's ability to detoxify heme, leading to the accumulation of toxic heme intermediates and ultimately causing parasite death. Pharmacokinetics
Clinical Use and EfficacyPyronaridine is often used in combination with other antimalarial drugs, such as artesunate, to treat uncomplicated malaria. The pyronaridine-artesunate combination has shown efficacy against P. falciparum and P. vivax, with cure rates comparable to or better than other artemisinin-based combination therapies (ACTs) . In a study comparing pyronaridine-artesunate with chloroquine for treating uncomplicated P. vivax malaria, pyronaridine-artesunate demonstrated non-inferiority with a high cure rate .
Safety and Adverse EffectsWhile pyronaridine-artesunate is generally well-tolerated, it may increase the risk of elevated liver enzymes (ALT) . Observational data have not indicated an excess of clinically important adverse effects, although comprehensive safety assessments are ongoing . |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 74847-35-1 | ||||||||||||||||
Product Name | Pyronaridine | ||||||||||||||||
Molecular Formula | C29H32ClN5O2 | ||||||||||||||||
Molecular Weight | 518.0 g/mol | ||||||||||||||||
IUPAC Name | 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | ||||||||||||||||
Standard InChI | InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) | ||||||||||||||||
Standard InChIKey | DJUFPMUQJKWIJB-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | ||||||||||||||||
Canonical SMILES | COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | ||||||||||||||||
Appearance | Solid powder | ||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||
Synonyms | 2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine 4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol benzonaphthyridine 7351 malaridine phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4) pyronaridine pyronaridine phosphate salt pyronaridine tetraphosphate |
||||||||||||||||
Reference | 1: Madamet M, Briolant S, Amalvict R, Benoit N, Bouchiba H, Cren J, Pradines B; French National Centre for Imported Malaria Study Group. The Plasmodium falciparum chloroquine resistance transporter is associated with the ex vivo P. falciparum African parasite response to pyronaridine. Parasit Vectors. 2016 Feb 9;9(1):77. doi: 10.1186/s13071-016-1358-z. PubMed PMID: 26858119; PubMed Central PMCID: PMC4746765. 2: Ayyoub A, Methaneethorn J, Ramharter M, Djimde AA, Tekete M, Duparc S, Borghini-Fuhrer I, Shin JS, Fleckenstein L. Population Pharmacokinetic Parameters of Pyronaridine in Pediatric Malaria Patients. Antimicrob Agents Chemother. 2015 Dec 14. pii: AAC.02004-15. [Epub ahead of print] PubMed PMID: 26666916. 3: Sagara I, Beavogui AH, Zongo I, Soulama I, Borghini-Fuhrer I, Fofana B, Camara D, Somé AF, Coulibaly AS, Traore OB, Dara N, Kabore MJ, Thera I, Compaore YD, Sylla MM, Nikiema F, Diallo MS, Dicko A, Gil JP, Borrmann S, Duparc S, Miller RM, Doumbo OK, Shin J, Bjorkman A, Ouedraogo JB, Sirima SB, Djimdé AA. Safety and efficacy of re-treatments with pyronaridine-artesunate in African patients with malaria: a substudy of the WANECAM randomised trial. Lancet Infect Dis. 2016 Feb;16(2):189-98. doi: 10.1016/S1473-3099(15)00318-7. Epub 2015 Oct 23. PubMed PMID: 26601738; PubMed Central PMCID: PMC4726763. 4: Bélard S, Kurth F. Pyronaridine-artesunate retreatment for malaria. Lancet Infect Dis. 2016 Feb;16(2):136-7. doi: 10.1016/S1473-3099(15)00353-9. Epub 2015 Oct 23. PubMed PMID: 26601737. 5: Pascual A, Madamet M, Briolant S, Gaillard T, Amalvict R, Benoit N, Travers D, Pradines B; French National Reference Centre for Imported Malaria Study Group. Multinormal in vitro distribution of Plasmodium falciparum susceptibility to piperaquine and pyronaridine. Malar J. 2015 Feb 5;14:49. doi: 10.1186/s12936-015-0586-6. PubMed PMID: 25848972; PubMed Central PMCID: PMC4323025. 6: Jittamala P, Pukrittayakamee S, Ashley EA, Nosten F, Hanboonkunupakarn B, Lee SJ, Thana P, Chairat K, Blessborn D, Panapipat S, White NJ, Day NP, Tarning J. Pharmacokinetic interactions between primaquine and pyronaridine-artesunate in healthy adult Thai subjects. Antimicrob Agents Chemother. 2015 Jan;59(1):505-13. doi: 10.1128/AAC.03829-14. Epub 2014 Nov 10. PubMed PMID: 25385096; PubMed Central PMCID: PMC4291381. 7: Sereekhajornjaru N, Somboon C, Rattanajak R, Denny WA, Wilairat P, Auparakkitanon S. Comparison of hematin-targeting properties of pynacrine, an acridine analog of the benzonaphthyridine antimalarial pyronaridine. Acta Trop. 2014 Dec;140:181-3. doi: 10.1016/j.actatropica.2014.09.002. Epub 2014 Sep 16. PubMed PMID: 25220507. 8: Morris CA, Pokorny R, Lopez-Lazaro L, Miller RM, Arbe-Barnes S, Duparc S, Borghini-Fuhrer I, Shin JS, Fleckenstein L. Pharmacokinetic interaction between pyronaridine-artesunate and metoprolol. Antimicrob Agents Chemother. 2014 Oct;58(10):5900-8. doi: 10.1128/AAC.02716-14. Epub 2014 Jul 28. PubMed PMID: 25070091; PubMed Central PMCID: PMC4187956. 9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;3:CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218. 10: Morris CA, Dueker SR, Lohstroh PN, Wang LQ, Fang XP, Jung D, Lopez-Lazaro L, Baker M, Duparc S, Borghini-Fuhrer I, Pokorny R, Shin JS, Fleckenstein L. Mass balance and metabolism of the antimalarial pyronaridine in healthy volunteers. Eur J Drug Metab Pharmacokinet. 2015 Mar;40(1):75-86. doi: 10.1007/s13318-014-0182-0. Epub 2014 Mar 4. PubMed PMID: 24590312. 11: Henrich PP, O'Brien C, Sáenz FE, Cremers S, Kyle DE, Fidock DA. Evidence for pyronaridine as a highly effective partner drug for treatment of artemisinin-resistant malaria in a rodent model. Antimicrob Agents Chemother. 2014;58(1):183-95. doi: 10.1128/AAC.01466-13. Epub 2013 Oct 21. PubMed PMID: 24145526; PubMed Central PMCID: PMC3910733. 12: Duparc S, Borghini-Fuhrer I, Craft CJ, Arbe-Barnes S, Miller RM, Shin CS, Fleckenstein L. Safety and efficacy of pyronaridine-artesunate in uncomplicated acute malaria: an integrated analysis of individual patient data from six randomized clinical trials. Malar J. 2013 Feb 21;12:70. doi: 10.1186/1475-2875-12-70. PubMed PMID: 23433102; PubMed Central PMCID: PMC3598551. 13: Kayentao K, Doumbo OK, Pénali LK, Offianan AT, Bhatt KM, Kimani J, Tshefu AK, Kokolomami JH, Ramharter M, de Salazar PM, Tiono AB, Ouédraogo A, Bustos MD, Quicho F, Borghini-Fuhrer I, Duparc S, Shin CS, Fleckenstein L. Pyronaridine-artesunate granules versus artemether-lumefantrine crushed tablets in children with Plasmodium falciparum malaria: a randomized controlled trial. Malar J. 2012 Oct 31;11:364. doi: 10.1186/1475-2875-11-364. PubMed PMID: 23113947; PubMed Central PMCID: PMC3566922. 14: Zhang CL, Zhou HN, Wang J, Liu H. [In vitro sensitivity of Plasmodium falciparum isolates from China-Myanmar border region to chloroquine, piperaquine and pyronaridine]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 2012 Feb 29;30(1):41-4. Chinese. PubMed PMID: 22913189. 15: Croft SL, Duparc S, Arbe-Barnes SJ, Craft JC, Shin CS, Fleckenstein L, Borghini-Fuhrer I, Rim HJ. Review of pyronaridine anti-malarial properties and product characteristics. Malar J. 2012 Aug 9;11:270. doi: 10.1186/1475-2875-11-270. PubMed PMID: 22877082; PubMed Central PMCID: PMC3483207. 16: Rueangweerayut R, Phyo AP, Uthaisin C, Poravuth Y, Binh TQ, Tinto H, Pénali LK, Valecha N, Tien NT, Abdulla S, Borghini-Fuhrer I, Duparc S, Shin CS, Fleckenstein L; Pyronaridine–Artesunate Study Team. Pyronaridine-artesunate versus mefloquine plus artesunate for malaria. N Engl J Med. 2012 Apr 5;366(14):1298-309. doi: 10.1056/NEJMoa1007125. PubMed PMID: 22475593. 17: Morris CA, Lopez-Lazaro L, Jung D, Methaneethorn J, Duparc S, Borghini-Fuhrer I, Pokorny R, Shin CS, Fleckenstein L. Drug-drug interaction analysis of pyronaridine/artesunate and ritonavir in healthy volunteers. Am J Trop Med Hyg. 2012 Mar;86(3):489-95. doi: 10.4269/ajtmh.2012.11-0558. PubMed PMID: 22403324; PubMed Central PMCID: PMC3284369. 18: Pascual A, Parola P, Benoit-Vical F, Simon F, Malvy D, Picot S, Delaunay P, Basset D, Maubon D, Faugère B, Ménard G, Bourgeois N, Oeuvray C, Didillon E, Rogier C, Pradines B. Ex vivo activity of the ACT new components pyronaridine and piperaquine in comparison with conventional ACT drugs against isolates of Plasmodium falciparum. Malar J. 2012 Feb 14;11:45. doi: 10.1186/1475-2875-11-45. PubMed PMID: 22333675; PubMed Central PMCID: PMC3305508. 19: Okombo J, Kiara SM, Mwai L, Pole L, Ohuma E, Ochola LI, Nzila A. Baseline in vitro activities of the antimalarials pyronaridine and methylene blue against Plasmodium falciparum isolates from Kenya. Antimicrob Agents Chemother. 2012 Feb;56(2):1105-7. doi: 10.1128/AAC.05454-11. Epub 2011 Nov 28. PubMed PMID: 22123687; PubMed Central PMCID: PMC3264213. 20: Kurth F, Bélard S, Basra A, Ramharter M. Pyronaridine-artesunate combination therapy for the treatment of malaria. Curr Opin Infect Dis. 2011 Dec;24(6):564-9. doi: 10.1097/QCO.0b013e32834cabdb. Review. PubMed PMID: 21986615. | ||||||||||||||||
PubChem Compound | 107771 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume